molecular formula C6H14N2O B14156858 (2R,3R)-2-amino-3-methylpentanamide CAS No. 104584-38-5

(2R,3R)-2-amino-3-methylpentanamide

Cat. No.: B14156858
CAS No.: 104584-38-5
M. Wt: 130.19 g/mol
InChI Key: JDAMFKGXSUOWBV-RFZPGFLSSA-N
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Description

(2R,3R)-2-amino-3-methylpentanamide is a chiral compound with significant potential in various fields, including chemistry, biology, and medicine. Its unique stereochemistry makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-methylpentanamide can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a 2,3-dihydroxy compound, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves biocatalysis due to its high enantioselectivity and environmental friendliness. Microbial strains, such as engineered Bacillus licheniformis, have been used to produce the compound with high optical purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-amino-3-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-2-amino-3-methylpentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-amino-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-amino-3-methylpentanamide: This is the enantiomer of (2R,3R)-2-amino-3-methylpentanamide and has different stereochemistry.

    (2R,3R)-2,3-butanediol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

CAS No.

104584-38-5

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R,3R)-2-amino-3-methylpentanamide

InChI

InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t4-,5-/m1/s1

InChI Key

JDAMFKGXSUOWBV-RFZPGFLSSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)N)N

Origin of Product

United States

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